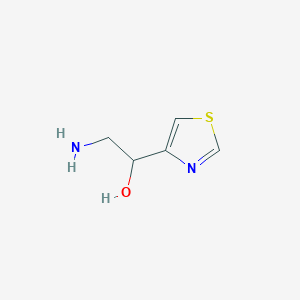

2-Amino-1-(thiazol-4-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Hidrosmin est un bioflavonoïde synthétique, plus précisément une flavone, principalement utilisée pour le traitement de l’insuffisance veineuse chronique. Il est reconnu pour ses propriétés vasoprotectrices, qui contribuent à stabiliser les capillaires et à améliorer le tonus veineux. L’Hidrosmin est dérivé de la diosmine, un autre bioflavonoïde, mais présente une solubilité dans l’eau et une puissance améliorées .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’Hidrosmin est synthétisé par hydroxyethylation de la diosmineLa réaction utilise généralement le méthanol comme milieu réactionnel, ce qui entraîne un rendement plus élevé en hidrosmine par rapport à l’utilisation de l’eau .

Méthodes de production industrielle

En milieu industriel, l’Hidrosmin est produit par une méthode de compression directe. Cela implique le mélange de l’Hidrosmin avec des glycérides et d’autres excipients pour former une composition pharmaceutique. Le produit obtenu est ensuite comprimé en comprimés ou en capsules pour une administration orale .

Analyse Des Réactions Chimiques

Types de réactions

L’Hidrosmin subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’Hidrosmin peut être oxydé pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir l’Hidrosmin en ses formes réduites.

Substitution : Les réactions de substitution consistent à remplacer des groupes fonctionnels spécifiques sur la molécule d’Hidrosmin par d’autres groupes

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers réactifs, en fonction de la substitution souhaitée, sont utilisés dans des conditions contrôlées

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers dérivés hydroxyethylés de l’Hidrosmin, qui conservent la structure du bioflavonoïde mais avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

L’Hidrosmin a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des flavonoïdes.

Biologie : Enquête sur ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Utilisé dans le traitement de l’insuffisance veineuse chronique, de la néphropathie diabétique et de l’athérosclérose. .

Industrie : Employé dans la formulation de produits pharmaceutiques pour la santé vasculaire

Applications De Recherche Scientifique

Hidrosmin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Used in the treatment of chronic venous insufficiency, diabetic nephropathy, and atherosclerosis. .

Industry: Employed in the formulation of pharmaceutical products for vascular health

Mécanisme D'action

L’Hidrosmin exerce ses effets par plusieurs mécanismes :

Réduction de la perméabilité capillaire : Il réduit la perméabilité des capillaires induite par des agents comme l’histamine et la bradykinine.

Augmentation de la déformabilité des globules rouges : Il améliore la déformabilité des globules rouges et réduit la viscosité sanguine.

Contraction du muscle lisse : Il induit une contraction graduelle et soutenue du muscle lisse dans les parois des veines.

Amélioration du flux lymphatique : Il dilate les collecteurs lymphatiques et augmente la conduction lymphatique, améliorant le flux lymphatique.

Comparaison Avec Des Composés Similaires

Composés similaires

Diosmine : Un bioflavonoïde naturel à partir duquel l’Hidrosmin est dérivé.

Hespéridine : Un autre bioflavonoïde aux avantages vasculaires similaires.

Rutine : Connu pour ses propriétés antioxydantes et anti-inflammatoires.

Unicité de l’Hidrosmin

L’Hidrosmin est unique en raison de sa solubilité accrue dans l’eau et de sa puissance par rapport à la diosmine. Cela le rend plus efficace dans les applications cliniques, en particulier dans le traitement de l’insuffisance veineuse chronique .

Propriétés

Numéro CAS |

113732-76-6 |

|---|---|

Formule moléculaire |

C5H8N2OS |

Poids moléculaire |

144.2 g/mol |

Nom IUPAC |

2-amino-1-(1,3-thiazol-4-yl)ethanol |

InChI |

InChI=1S/C5H8N2OS/c6-1-5(8)4-2-9-3-7-4/h2-3,5,8H,1,6H2 |

Clé InChI |

FETUKTSGBFOXNJ-UHFFFAOYSA-N |

SMILES |

C1=C(N=CS1)C(CN)O |

SMILES canonique |

C1=C(N=CS1)C(CN)O |

Synonymes |

4-Thiazolemethanol, -alpha--(aminomethyl)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.